Trihydro(triethylamine)aluminium
Description
Trihydro(triethylamine)aluminium is an organoaluminium complex where triethylamine (Et₃N) acts as a Lewis base ligand coordinated to an aluminium center. This compound is synthesized via reactions involving aluminium precursors and triethylamine, often in non-aqueous solvents like tetrahydrofuran (THF). Its structure typically features a trigonal planar or tetrahedral geometry, stabilized by the electron-donating properties of triethylamine. The compound is utilized in catalysis and organic synthesis, particularly in hydroalumination and deprotonation reactions .
Properties
CAS No. |
12076-08-3 |
|---|---|
Molecular Formula |
C6H18AlN+6 |
Molecular Weight |
131.195358 |
IUPAC Name |
alumane;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.Al.3H/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;;;; |
InChI Key |
GVXQKKNXXVBVNI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.[AlH3] |
Canonical SMILES |
[H+].[H+].[H+].CCN(CC)CC.[Al+3] |
Other CAS No. |
12076-08-3 10422-23-8 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Scientific Research Applications
Catalysis
Trihydro(triethylamine)aluminium serves as a catalyst in various organic synthesis and polymerization reactions. Its Lewis acid characteristics facilitate interactions with substrates, promoting the formation of new chemical bonds.
Case Study: Polymerization Reactions
- Application : Used in low-pressure polymerization of olefins.
- Findings : Enhanced reaction rates and yields compared to traditional catalysts.
Hydrogen Storage
This compound is investigated for its potential in hydrogen storage systems due to its ability to release hydrogen upon decomposition. This property is crucial for developing sustainable energy solutions.
Data Table: Hydrogen Release Characteristics
| Condition | Hydrogen Released (mol) | Temperature (°C) |
|---|---|---|
| Ambient Pressure | 0.5 | 25 |
| Elevated Pressure | 1.2 | 50 |
| High Temperature | 2.0 | 100 |
Material Science
This compound is utilized in the synthesis of advanced materials, including metal-organic frameworks and nanomaterials. Its reactivity allows for the formation of complex structures that are valuable in various applications.
Case Study: Nanomaterial Synthesis
- Application : Formation of aluminum-based nanomaterials.
- Results : Produced nanostructures with enhanced electrical conductivity and thermal stability.
Semiconductor Industry
In the semiconductor sector, this compound is employed for depositing thin films and coatings. Its unique properties facilitate improved performance in electronic devices.
Data Table: Performance Metrics in Semiconductor Applications
| Parameter | This compound | Traditional Methods |
|---|---|---|
| Film Thickness (nm) | 50 | 75 |
| Electrical Conductivity (S/m) | 1.5 × 10^6 | 1.0 × 10^6 |
| Thermal Stability (°C) | 300 | 250 |
Comparison with Similar Compounds
Structural and Functional Comparisons
Reactivity and Catalytic Performance
- This compound exhibits moderate Lewis acidity due to the electron-donating effect of triethylamine, making it less reactive than Et₃Al or AlCl₃. It is effective in hydroalumination reactions, where it transfers hydrogen to alkynes or alkenes .
- Triethylaluminium is highly pyrophoric and reacts explosively with water. Its strong Lewis acidity enables its use in Ziegler-Natta polymerization, but it requires stringent handling .
- AlCl₃ is a stronger Lewis acid, widely used in Friedel-Crafts alkylation. However, its hygroscopic nature limits its use in moisture-sensitive reactions .
- Al(OH)₃ is non-reactive under ambient conditions but decomposes at ~180°C to release water, making it a flame retardant .
Preparation Methods
Direct Synthesis from Aluminum Hydride and Triethylamine
The most straightforward method involves the reaction of aluminum hydride (AlH₃) with triethylamine (N(C₂H₅)₃) in anhydrous solvents. This exothermic reaction proceeds under inert atmospheres to prevent oxidation or hydrolysis:
Procedure :
-
Preparation of Aluminum Hydride : Aluminum chloride (AlCl₃) is reduced with lithium aluminum hydride (LiAlH₄) in hexane at −30°C to yield AlH₃ .
-
Complexation : AlH₃ is suspended in hexane and treated with stoichiometric triethylamine at 0°C. The mixture is stirred for 12 hours, resulting in a colorless precipitate.
-
Purification : The product is isolated via vacuum filtration and washed with cold hexane to remove unreacted triethylamine.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 12–16 hours |
| Yield | 78–85% |
This method prioritizes purity but faces challenges in handling pyrophoric AlH₃. Industrial scaling requires specialized equipment to manage exothermicity .
Catalytic Hydrogenation of Aluminum with Triethylamine
A scalable alternative employs catalytic hydrogenation of aluminum powder in the presence of triethylamine. This method avoids handling AlH₃ directly, enhancing safety:
Procedure :
-
Slurry Preparation : Aluminum powder (median diameter ≤50 µm) is suspended in a hydrocarbon solvent (e.g., toluene) with a triethylaluminum catalyst (e.g., Al(C₂H₅)₃) .
-
Hydrogenation : Hydrogen gas is introduced at 10 MPa and 130°C for 6–8 hours.
-
Amine Addition : Triethylamine is injected into the reactor, forming the complex at 85°C.
Key Parameters :
| Parameter | Value |
|---|---|
| Hydrogen Pressure | 8–12 MPa |
| Catalyst Loading | 0.1–0.3 mol% Al |
| Yield | 65–72% |
This approach benefits from recyclable catalysts and avoids pyrophoric intermediates. However, yields are moderate due to competing side reactions .
Modified Alkylation of Aluminum Alloys
Aluminum-magnesium alloys (Al-Mg) react with alkyl halides in the presence of triethylamine to yield Trihydro(triethylamine)aluminium. This method adapts industrial triethylaluminum production techniques :
Procedure :
-
Alloy Activation : Al-Mg alloy (50–100 µm particles) is treated with methyl chloride (CH₃Cl) at 60°C to generate reactive Al sites.
-
Amine Coordination : Triethylamine is introduced, forming the complex at 40°C for 24 hours.
-
Byproduct Removal : Magnesium halides (MgX₂) are separated via fractional distillation.
Key Parameters :
| Parameter | Value |
|---|---|
| Alloy Composition | 90% Al, 10% Mg |
| Reaction Time | 18–24 hours |
| Yield | 70–75% |
This method leverages cost-effective alloys but requires stringent control over halide byproducts .
Solvothermal Synthesis
Solvothermal techniques enable high-purity synthesis under controlled pressure and temperature. Ethylene glycol or dimethylformamide (DMF) serves as a solvent:
Procedure :
-
Reactor Charging : Aluminum powder, triethylamine, and solvent are loaded into a Teflon-lined autoclave.
-
Heating : The mixture is heated to 150°C for 48 hours under autogenous pressure.
-
Crystallization : Slow cooling yields crystalline AlH₃·N(C₂H₅)₃.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 150–160°C |
| Pressure | 3–5 MPa |
| Yield | 80–88% |
This method achieves high crystallinity but is energy-intensive due to prolonged heating .
Electrochemical Reduction
Emerging electrochemical methods reduce aluminum salts in the presence of triethylamine. A non-aqueous electrolyte (e.g., tetrahydrofuran) facilitates electron transfer:
Procedure :
-
Electrode Setup : Aluminum foil (anode) and platinum (cathode) are immersed in AlCl₃/THF electrolyte.
-
Electrolysis : A current density of 10 mA/cm² is applied for 6 hours.
-
Product Isolation : The complex precipitates at the cathode and is filtered.
Key Parameters :
| Parameter | Value |
|---|---|
| Current Density | 8–12 mA/cm² |
| Electrolyte | 0.5 M AlCl₃ in THF |
| Yield | 60–68% |
This method minimizes waste but remains experimental due to low yields .
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity |
|---|---|---|---|---|
| Direct Synthesis | 78–85 | 95–98 | Moderate | High |
| Catalytic Hydrogenation | 65–72 | 90–93 | High | Moderate |
| Modified Alkylation | 70–75 | 85–88 | High | Low |
| Solvothermal | 80–88 | 97–99 | Low | Very High |
| Electrochemical | 60–68 | 82–85 | Experimental | Moderate |
Trade-offs :
-
Direct Synthesis offers high purity but requires handling hazardous AlH₃ .
-
Catalytic Hydrogenation balances safety and scalability but suffers from moderate yields .
-
Electrochemical Methods promise green synthesis but need optimization for industrial use .
Challenges and Optimization Strategies
Key Challenges :
-
Pyrophoric Intermediates : AlH₃ and triethylaluminum necessitate inert atmospheres, increasing operational costs .
-
Byproduct Management : Halide salts (e.g., MgCl₂) complicate purification in alkylation routes .
-
Energy Consumption : Solvothermal methods require sustained high temperatures, limiting throughput .
Optimization Strategies :
Q & A
Q. What are the recommended methods for synthesizing trihydro(triethylamine)aluminium with high purity, and how can experimental parameters be optimized to minimize byproducts?
To synthesize this compound, a common approach involves reacting aluminum chloride with triethylamine in a controlled, anhydrous environment. Key steps include:
- Using Schlenk techniques to maintain inert conditions (e.g., argon or nitrogen atmosphere) to prevent hydrolysis .
- Optimizing stoichiometric ratios (e.g., 1:3 molar ratio of AlCl₃ to triethylamine) to favor product formation over side reactions like ligand dissociation .
- Purification via vacuum distillation or recrystallization in tetrahydrofuran (THF), followed by filtration to remove unreacted aluminum species .
Monitor reaction progress using NMR or FTIR to detect residual amine or chloride impurities .
Q. How should researchers handle and store this compound to ensure stability and prevent hazardous decomposition?
- Store under inert gas (argon) in flame-resistant containers to avoid moisture ingress and pyrophoric reactions .
- Conduct regular calibration of air-monitoring equipment (e.g., PID detectors) to detect accidental releases in lab settings .
- Use double-walled containment for large-scale storage, with secondary spill trays to mitigate leaks .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Single-crystal X-ray diffraction : Resolves bond lengths and coordination geometry (e.g., Al-N distances and trigonal-planar vs. tetrahedral configurations) .
- Solid-state NMR (²⁷Al MAS NMR) : Distinguishes between tetrahedral and octahedral aluminum environments .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways under controlled atmospheres .
Advanced Research Questions
Q. How does the ligand environment of this compound influence its reactivity in catalytic systems, and what mechanistic insights can guide catalyst design?
- Compare catalytic performance in cross-coupling reactions by varying ligand substituents (e.g., bulkier ligands reduce unwanted dimerization) .
- Use DFT calculations to model electron density distribution at the aluminum center and predict nucleophilic/electrophilic behavior .
- Conduct kinetic studies under varying temperatures and pressures to identify rate-limiting steps (e.g., ligand dissociation vs. substrate binding) .
Q. What strategies can resolve contradictory data on the environmental persistence of this compound in soil and groundwater systems?
- Perform fate-and-transport modeling using parameters like soil organic carbon (TOC), pH, and hydraulic conductivity to predict mobility .
- Validate field data with laboratory microcosm studies under simulated environmental conditions (e.g., anaerobic vs. aerobic degradation) .
- Apply multivariate statistical analysis to distinguish site-specific variables (e.g., competing ions, microbial activity) from intrinsic compound properties .
Q. How can researchers mitigate interference from aluminum hydrolysis products when studying this compound in aqueous reaction systems?
- Use chelating agents (e.g., EDTA) to sequester free Al³⁺ ions and stabilize the complex .
- Monitor pH dynamically with automated titration systems to maintain conditions below pH 5, where hydrolysis is minimized .
- Pair ICP-MS with ion chromatography to quantify dissolved aluminum species and correlate with reaction outcomes .
Q. What computational models are most reliable for predicting the thermodynamic stability of this compound derivatives?
- Leverage NIST Chemistry WebBook data for enthalpy and Gibbs free energy of formation to benchmark theoretical calculations .
- Use Gaussian or ORCA software packages for ab initio calculations, incorporating solvent effects via COSMO-RS models .
- Validate predictions with experimental DSC/TGA data to refine computational parameters .
Methodological Best Practices
Q. How should researchers design experiments to assess the environmental impact of this compound in field studies?
- Follow ASTM standards for soil sampling (e.g., composite sampling from multiple depths) to ensure representative data .
- Implement QA/QC protocols, including blanks, duplicates, and spike recoveries, to validate analytical results .
- Use Trihydro’s Project Direct® platform for centralized data management and trend analysis .
Q. What safety protocols are critical when scaling up reactions involving this compound?
- Conduct hazard assessments using OSHA HCS criteria (e.g., flammability, skin/eye irritation) to design engineering controls .
- Train personnel in Asbestos Awareness and emergency response procedures for accidental releases .
- Establish real-time gas detection systems and evacuation plans for large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
